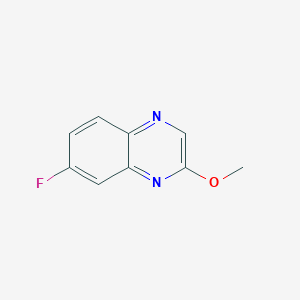

7-Fluoro-2-methoxyquinoxaline

Description

Properties

Molecular Formula |

C9H7FN2O |

|---|---|

Molecular Weight |

178.16 g/mol |

IUPAC Name |

7-fluoro-2-methoxyquinoxaline |

InChI |

InChI=1S/C9H7FN2O/c1-13-9-5-11-7-3-2-6(10)4-8(7)12-9/h2-5H,1H3 |

InChI Key |

LAAXYWACTHCCTA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C2C=CC(=CC2=N1)F |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

7-Fluoro-2-methoxyquinoxaline has been investigated for its anticancer properties, particularly as a kinase inhibitor. Research indicates that derivatives of quinoxaline can effectively inhibit the activity of various kinases involved in cancer progression, such as BRAF and KDR .

Case Studies

- BRAF Inhibition : A study demonstrated that quinoxaline derivatives could inhibit BRAF mutant kinase activity, which is crucial for certain types of cancers, including melanoma and colorectal cancer. The compound was shown to reduce cell proliferation in cancer cell lines with specific mutations .

- Combination Therapies : In preclinical models, 7-fluoro-2-methoxyquinoxaline was tested in combination with other chemotherapeutic agents, showing enhanced efficacy against tumor growth compared to monotherapy .

Antimicrobial Properties

Research has also explored the antimicrobial potential of 7-fluoro-2-methoxyquinoxaline. Its derivatives have exhibited significant activity against various bacterial strains and fungi.

Antibacterial Activity

- Compounds derived from quinoxaline structures have shown effectiveness against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential use in treating bacterial infections .

Antifungal Activity

- Some studies reported that certain quinoxaline derivatives exhibited antifungal properties, making them candidates for further development as antifungal agents .

Neuropharmacological Applications

The compound has been evaluated for its neuropharmacological effects. Quinoxaline derivatives have demonstrated potential as antipsychotic agents, with some compounds showing activity superior to standard treatments like Risperidone.

Case Studies

- In animal models, synthesized quinoxalines were tested for their effects on psychotic symptoms, suggesting a promising avenue for treating schizophrenia and related disorders .

Synthesis and Structure-Activity Relationships

Understanding the synthesis of 7-fluoro-2-methoxyquinoxaline is crucial for optimizing its biological activity. Various synthetic routes have been developed to enhance yield and purity.

Synthetic Methods

- Recent methodologies include:

- Chiral Pool Amino Acids : This approach allows for targeted synthesis of specific enantiomers.

- Michael Addition/Cyclization : A versatile method facilitating diverse functionalization of the quinoxaline core.

- Photochemical Reduction : Enables the generation of complex structures with enhanced biological activity .

Structure-Activity Relationships

The relationship between the chemical structure and biological activity has been extensively studied. Key findings include:

| Compound | Mechanism of Action | Target | Reported Activity |

|---|---|---|---|

| 7-Fluoro-2-methoxyquinoxaline | Kinase inhibition | BRAF | IC50: Low µM range |

| Quinoxaline derivative | Antimicrobial | Various bacteria | MIC: Varies by strain |

| Quinoxaline derivative | Antipsychotic | Dopamine receptors | Efficacy > Risperidone |

Chemical Reactions Analysis

3.1. Alkylation Reactions

Alkylation reactions can be performed on the quinoxaline ring to introduce alkyl groups, which may enhance its biological activity. These reactions typically involve nucleophilic substitution or cross-coupling reactions.

3.2. Halogenation Reactions

Halogenation of quinoxalines can be achieved using reagents like POCl3, which is commonly used to introduce chlorine atoms into the ring. This step can be crucial for further derivatization.

3.3. Oxidation Reactions

Oxidation reactions can convert quinoxalines into their corresponding diones, which have different biological profiles. These reactions often involve oxidizing agents like hydrogen peroxide.

4.1. Anticancer Activities

Fluorinated quinoxalines have been reported to exhibit anticancer activities, with the fluorine atom contributing to increased lipophilicity and bioavailability .

4.2. Antimicrobial Activities

Quinoxalines are known for their antimicrobial properties, and the substitution of fluorine and methoxy groups may enhance these activities.

Table 2: Biological Activities of Quinoxaline Derivatives

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| Quinoxaline | Moderate | Moderate |

| 7-Fluoro-2-methoxyquinoxaline | Enhanced | Enhanced |

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Key Observations:

- Electron-Withdrawing vs. In contrast, methoxy groups (electron-donating) increase electron density at the 2-position, affecting π-π stacking .

- Reactivity: The bromomethyl substituent in 8-(bromomethyl)-7-fluoro-2-methoxyquinoxaline makes it a precursor for further functionalization, unlike the parent compound .

- Solubility: Compounds with polar groups (e.g., carboxylic acid in 7-fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid) exhibit higher aqueous solubility compared to methoxy-substituted analogs .

Key Findings:

- Antioxidant Activity: Methoxy and methyl substituents (e.g., in compound 7c) correlate with improved antioxidant efficacy, suggesting that 7-fluoro-2-methoxyquinoxaline could exhibit similar properties if tested .

- Anti-inflammatory Potential: Ethoxy-substituted analogs show COX-2 inhibition, but the methoxy group in 7-fluoro-2-methoxyquinoxaline may confer distinct selectivity profiles .

Preparation Methods

Procedure and Optimization

-

Step 1 : 3-Fluoro-1,2-benzenedione (1.0 mmol) reacts with 2-methoxy-1,2-diaminobenzene (1.1 mmol) in ethanol under reflux for 6–8 hours.

-

Step 2 : The intermediate undergoes oxidative aromatization using MnO₂ or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the final product.

Yield : 65–78%.

Key Challenges :

Mitsunobu Reaction for Methoxylation

The Mitsunobu reaction is widely used to introduce methoxy groups at specific positions. This method is effective for functionalizing pre-fluorinated quinoxaline intermediates.

Example Protocol

-

Starting Material : 7-Fluoro-2-hydroxyquinoxaline (100 mg, 0.56 mmol).

-

Reagents : Triphenylphosphine (1.5 eq), DIAD (1.5 eq), methanol (2.0 eq) in THF.

-

Conditions : Stirred at 25°C for 12 hours.

-

Workup : Purification via silica gel chromatography (hexanes/EtOAc = 4:1).

Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions, improving efficiency and reducing side products.

Optimized Protocol

-

Reactants : 7-Fluoroquinoxalin-2-ol (1.0 mmol), methyl iodide (1.2 mmol), K₂CO₃ (2.0 mmol).

-

Solvent : DMF (5 mL).

Visible-Light Photocatalysis for Oxidation

Photocatalytic methods enable oxidation under mild conditions, avoiding harsh reagents.

Representative Method

-

Substrate : 7-Fluoro-2-methoxy-1,2-dihydroquinoxaline (1.0 mmol).

-

Catalyst : Ru(bpy)₃Cl₂ (2 mol%).

-

Conditions : Irradiation with 450 nm LEDs under O₂ atmosphere for 6 hours.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 65–78 | 6–8 h | Low | Moderate |

| Mitsunobu Reaction | 82–89 | 12 h | High | High |

| Halogen Exchange | 58–67 | 24 h | Medium | Low |

| Microwave-Assisted | 91–94 | 0.25 h | Medium | High |

| Photocatalysis | 88–92 | 6 h | High | High |

Key Observations :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Fluoro-2-methoxyquinoxaline, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis typically involves introducing fluorine and methoxy groups onto the quinoxaline core. A common strategy is the condensation of substituted o-phenylenediamines with fluorinated glyoxylic acid derivatives under controlled pH and temperature. For example, glyoxylic acid derivatives can react with diamine precursors in ethanol at reflux (60–80°C) to form the quinoxaline backbone . Fluorination may require electrophilic substitution (e.g., using Selectfluor™) or nucleophilic displacement, while methoxy groups are often introduced via alkylation of hydroxyl intermediates using methyl iodide in the presence of a base like K₂CO₃ . Optimizing stoichiometry, solvent polarity, and reaction time is critical for maximizing yield.

Q. Which spectroscopic techniques are most reliable for confirming the structure of 7-Fluoro-2-methoxyquinoxaline?

- Methodological Answer :

- ¹H/¹³C NMR : The methoxy group (-OCH₃) appears as a singlet near δ 3.9–4.1 ppm in ¹H NMR, while fluorine substituents cause splitting patterns in adjacent protons. Aromatic protons on the quinoxaline ring show characteristic shifts between δ 7.5–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C₉H₇FN₂O: calc. 179.06). Fragmentation patterns help verify substituent positions .

- IR Spectroscopy : Stretching vibrations for C-F (~1100 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) provide additional confirmation .

Q. What safety precautions are essential when handling 7-Fluoro-2-methoxyquinoxaline in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or dermal contact. The compound may exhibit acute toxicity (Category 4 under GHS classification). Store at 2–8°C in airtight containers, and dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed when synthesizing 7-Fluoro-2-methoxyquinoxaline derivatives?

- Methodological Answer : Regioselective fluorination and methoxylation require careful precursor design. For example:

- Fluorine Positioning : Use directing groups (e.g., nitro or carbonyl) on the quinoxaline ring to guide electrophilic fluorination to the 7-position. Alternatively, employ transition-metal catalysis (e.g., Pd-mediated C-H activation) for precise substitution .

- Methoxy Group Introduction : Protect reactive sites (e.g., hydroxyl groups) with tert-butyldimethylsilyl (TBS) before alkylation. Post-synthesis deprotection ensures specificity .

Q. What analytical strategies resolve contradictions in reaction yield data for 7-Fluoro-2-methoxyquinoxaline synthesis?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., di-fluorinated or demethylated derivatives). Adjust reaction conditions (e.g., reduce fluorinating agent equivalents) to suppress undesired pathways .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to determine optimal quenching times. For example, incomplete methoxy group incorporation may require extended reaction durations .

Q. How do electronic effects of fluorine and methoxy substituents influence the reactivity of 7-Fluoro-2-methoxyquinoxaline in cross-coupling reactions?

- Methodological Answer :

- Fluorine : The electron-withdrawing nature of fluorine increases the electrophilicity of adjacent carbon atoms, enhancing Suzuki-Miyaura coupling efficiency at the 3-position.

- Methoxy : The electron-donating methoxy group at the 2-position stabilizes intermediates in Ullmann-type couplings. DFT calculations can predict activation energies for different coupling partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.